![molecular formula C20H18BrF3N2O B2513681 N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 2361645-38-5](/img/structure/B2513681.png)
N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful research compound. Its molecular formula is C20H18BrF3N2O and its molecular weight is 439.276. The purity is usually 95%.
BenchChem offers high-quality N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Antifungal Applications
In addition to its antibacterial properties, this compound has been investigated for its antifungal activity. It has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. This makes it a valuable compound in the treatment of fungal infections, particularly those resistant to conventional antifungal drugs .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. By neutralizing free radicals, this compound can help in preventing or mitigating the damage caused by oxidative stress .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by neurotoxins and oxidative stress. This makes it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Delivery Systems
The unique chemical structure of this compound allows it to be used in drug delivery systems. It can be conjugated with other molecules to enhance the delivery and efficacy of therapeutic agents. This application is particularly important in improving the bioavailability and targeted delivery of drugs.
These applications highlight the versatility and potential of N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in various fields of scientific research. Each application opens up new avenues for further investigation and development.
If you have any specific questions or need more details on any of these applications, feel free to ask!
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Biological activities of a newly synthesized pyrazoline derivative Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Neuroprotective effects of novel compounds : Anti-inflammatory properties of chemical compounds : Cancer research and apoptosis induction : Antiviral activity of novel compounds30123-4/fulltext) : Drug delivery systems and chemical conjugation
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2O/c21-13-6-4-12(5-7-13)11-25-18-3-1-2-15-16-10-14(27-20(22,23)24)8-9-17(16)26-19(15)18/h4-10,18,25-26H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIMQAFFCZMQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)OC(F)(F)F)NCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
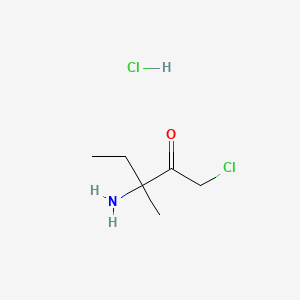
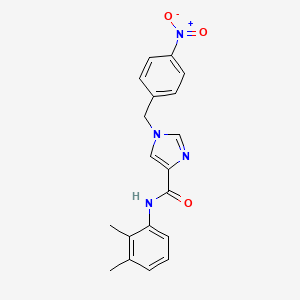
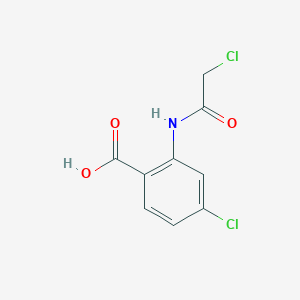
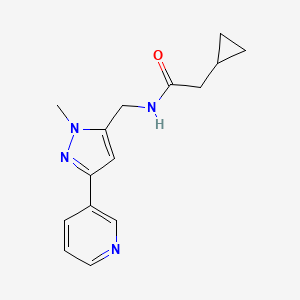
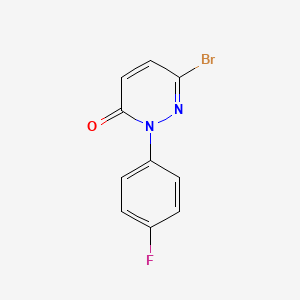
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

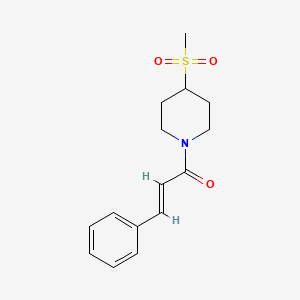
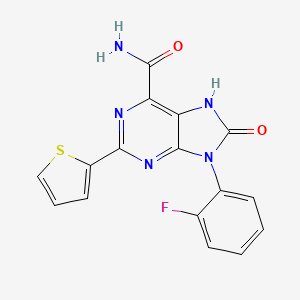
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)